4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 204394-64-9
VCID: VC3007335
InChI: InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3
SMILES: CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine

CAS No.: 204394-64-9

Cat. No.: VC3007335

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine - 204394-64-9

Specification

CAS No. 204394-64-9
Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
IUPAC Name 4-chloro-5,6-dimethyl-2-pyridin-3-ylpyrimidine
Standard InChI InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3
Standard InChI Key VGIFXNGFSYWPKS-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C
Canonical SMILES CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C

Introduction

Chemical Properties and Structure

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine is characterized by a pyrimidine ring with chlorine and methyl substituents, along with a pyridin-3-yl group at position 2. Its distinctive molecular structure contributes to its chemical reactivity and potential biological activities.

Basic Properties

The fundamental physicochemical properties of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine are summarized in Table 1.

Table 1: Basic Chemical Properties of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine

PropertyValue
CAS Number204394-64-9
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
SMILES CodeCC1=C(C)C(Cl)=NC(C2=CC=CN=C2)=N1
InChIInChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3
InChIKeyVGIFXNGFSYWPKS-UHFFFAOYSA-N
MDL NumberMFCD12817556

Physical Properties

The physical characteristics of this compound are important for handling, storage, and application considerations, as detailed in Table 2.

Table 2: Physical Properties of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine

PropertyValue
Physical StateSolid
Flash Point141.1±10.7 °C
Boiling Point267.1±32.0 °C at 760 mmHg
Density1.2±0.1 g/cm³
Vapor Pressure0.0±0.5 mmHg at 25°C
Polarizability23.7±0.5 10⁻²⁴cm³

The compound's structure features a pyrimidine core with chlorine at position 4, methyl groups at positions 5 and 6, and a pyridin-3-yl substituent at position 2. This particular arrangement contributes to its chemical behavior and potential biological activity profiles.

Synthesis and Preparation

The synthesis of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine typically involves multi-step reactions that require careful control of reaction conditions and purification processes.

Common Synthetic Routes

The synthesis of this compound generally follows one of several established pathways:

  • Formation of the pyrimidine ring followed by introduction of substituents

  • Cross-coupling reactions to introduce the pyridin-3-yl group

  • Nucleophilic substitution reactions to incorporate the chlorine atom

The conventional synthesis typically begins with appropriate precursors containing the methyl groups, followed by ring formation and subsequent functionalization reactions to introduce the chlorine and pyridin-3-yl moieties.

Reaction Conditions

The reaction conditions for synthesizing 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine must be carefully controlled to ensure high yield and purity. These typically include:

  • Temperature control (often ranging from room temperature to reflux conditions)

  • Appropriate solvent selection (commonly polar aprotic solvents)

  • Catalysts for cross-coupling reactions (when applicable)

  • Inert atmosphere to prevent side reactions

  • Careful pH control during certain stages of synthesis

Purification usually involves techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Analytical Methods

Various analytical techniques can be employed to characterize and confirm the identity and purity of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine.

Spectroscopic Methods

Common spectroscopic techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton identification and confirmation

    • ¹³C NMR for carbon framework verification

  • Mass Spectrometry (MS)

    • For molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) Spectroscopy

    • To identify functional groups and structural features

  • UV-Visible Spectroscopy

    • For determination of absorption characteristics

Chromatographic Methods

Chromatographic techniques used for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin Layer Chromatography (TLC)

  • Gas Chromatography (GC) for volatile derivatives

Future Research Directions

Research opportunities related to 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine span multiple domains and could focus on:

Structural Modifications

Systematic modification of the basic structure could lead to derivatives with enhanced properties or activities:

  • Replacement of chlorine with other functional groups

  • Substitution of the methyl groups

  • Modification of the pyridine moiety

  • Introduction of additional functional groups

Biological Activity Screening

Comprehensive screening of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine and its derivatives for various biological activities could reveal potential therapeutic applications:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Antimicrobial activity testing

  • Anticancer activity evaluation

  • Structure-activity relationship (SAR) studies

Materials Applications

Investigation of the compound's properties relevant to materials science:

  • Electronic and optical properties

  • Coordination chemistry with metal ions

  • Self-assembly behavior

  • Incorporation into polymeric materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator